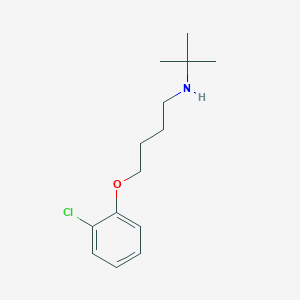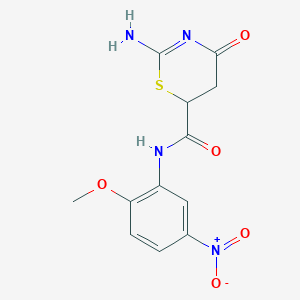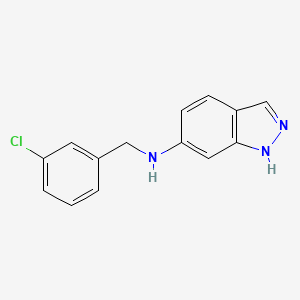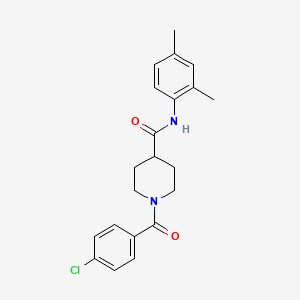
N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine, also known as tBuCHP, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential use as a bronchodilator and for its ability to enhance athletic performance.
Applications De Recherche Scientifique
TBuCHP has been studied for its potential use as a bronchodilator in the treatment of asthma and other respiratory disorders. It has also been investigated for its ability to enhance athletic performance by increasing muscle strength and endurance. Additionally, N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine has been studied for its potential use as a treatment for heart failure and other cardiovascular diseases.
Mécanisme D'action
TBuCHP works by binding to beta-adrenergic receptors in the body, which are found in the heart, lungs, and other organs. This binding activates the receptors, leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) within the cells. This, in turn, leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. It also leads to an increase in cardiac output and vasodilation, which can improve cardiovascular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine are primarily related to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased cardiac output, bronchodilation, and vasodilation. Additionally, N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine has been shown to increase the uptake and utilization of glucose by muscle cells, which can improve athletic performance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine in lab experiments is its well-characterized mechanism of action and well-established effects on beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine. One area of interest is its potential use as a treatment for heart failure and other cardiovascular diseases. Another area of interest is its potential use as a bronchodilator in the treatment of asthma and other respiratory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine and its potential use as an athletic performance enhancer.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine involves the reaction of tert-butylamine with 2-chlorophenol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLLGOFDZIIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)



![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)

![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B4978265.png)